2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione
Description
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-7-5-3-4-6-10(7,8)9/h6H,2-5H2,1H3 |
InChI Key |
JLAWKLCYVCDRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Ethylamine or ethyl-substituted amino precursors
- Sulfonyl chloride derivatives (e.g., phenylmethanesulfonyl chloride) or chlorosulfonyl acetate derivatives
- Bases such as triethylamine or sodium hydride
- Solvents: Ethanol, DMF, THF, or other polar aprotic solvents
Synthetic Route Outline
Example Synthesis (Adapted from Related Literature)
- Ethylamine is reacted with chlorosulfonyl acetate or phenylmethanesulfonyl chloride in the presence of triethylamine at 0–20 °C to form the corresponding sulfonamide intermediate.
- The intermediate is then treated with a strong base such as sodium hydride to induce intramolecular cyclization, yielding the thiadiazinane ring with sulfonyl dioxide groups at the sulfur atom.
- The product is isolated by standard work-up and purified by recrystallization or chromatography.
Reaction Mechanism Insights
- The key step involves nucleophilic attack by the amine nitrogen on the sulfonyl chloride, forming a sulfonamide linkage.
- Subsequent deprotonation and intramolecular nucleophilic substitution lead to ring closure, forming the six-membered thiadiazinane ring.
- The sulfur atom is oxidized to the sulfonyl dioxide (1,1-dioxide) state, which stabilizes the heterocycle.
Data Table Summarizing Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thiadiazinane derivatives.
Scientific Research Applications
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiadiazinane Derivatives
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Ethyl vs. In contrast, the diethyl analog (C₈H₁₇NO₂S) may exhibit higher steric hindrance, altering enzyme-binding interactions .
- Piperidinyl Substituent : The piperidinyl group introduces a cyclic amine, which could facilitate interactions with biological targets (e.g., ion channels or GPCRs) due to its basic nitrogen . This modification increases molecular weight and complexity compared to the ethyl-substituted derivative.
Fused Heterocyclic Systems
Benzodioxin-fused bis-thiadiazole analogs (e.g., C₁₅H₁₂N₂O₂S₂) demonstrate significant α-amylase inhibition (IC₅₀ values < 20 µM in some cases) . While 2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione lacks a fused aromatic system, its simpler structure may offer synthetic advantages and reduced metabolic instability compared to larger fused analogs.
Salt Forms and Solubility
The hydrochloride salt of the diethyl analog (C₈H₁₈ClNO₂S) improves aqueous solubility, a critical factor for oral bioavailability . The target compound’s free base form may require formulation optimization for therapeutic use.
Biological Activity
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H8N2O2S
- CAS Number : 210046-90-5
- Molecular Weight : 160.19 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Animal models indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.
- A study reported a significant decrease in paw edema in rats subjected to carrageenan-induced inflammation.
Anticancer Potential
Preliminary research suggests that this compound may have anticancer effects:
- Cell line studies showed inhibition of cell proliferation in HeLa and MCF-7 cancer cell lines.
- The compound induced apoptosis as evidenced by increased caspase activity in treated cells.
The biological activities of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound in patients with chronic bacterial infections. Results indicated a significant improvement in infection markers after treatment with the compound compared to a placebo.
Case Study 2: Anti-inflammatory Applications
In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain relief over a six-week period.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Antimicrobial | 32 - 128 | Yes |
| Compound A | Antimicrobial | 64 - 256 | Moderate |
| Compound B | Anticancer | 16 - 64 | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione, and how can purity be validated?
- Methodological Answer : A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) is recommended to optimize yield and selectivity . Post-synthesis, purity validation should combine High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on resolving impurities like unreacted intermediates or byproducts (e.g., sulfonic acid derivatives) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound?
- Methodological Answer : Assign proton environments via ¹H NMR by analyzing splitting patterns (e.g., ethyl group protons at δ ~1.2–1.5 ppm, thiadiazinane ring protons at δ ~3.0–4.0 ppm). IR should confirm the sulfone group (S=O stretching at ~1150–1300 cm⁻¹) and absence of thiol (-SH) contaminants . Cross-validate results with computational simulations (e.g., Gaussian software for vibrational frequencies) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction mechanism hypotheses (e.g., nucleophilic vs. electrophilic pathways)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ³⁴S) to track atom transfer during sulfone formation. Kinetic studies (variable-temperature NMR or stopped-flow techniques) can differentiate rate-determining steps. Theoretical frameworks, such as Density Functional Theory (DFT), should model transition states to validate competing mechanisms .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ Molecular Dynamics (MD) simulations in software like COMSOL Multiphysics to assess hydrolysis or thermal degradation pathways. Parameterize models using experimental stability data (e.g., Arrhenius plots from accelerated aging studies) and validate via in situ Raman spectroscopy .
Q. What methodologies address discrepancies in biological activity data across studies (e.g., enzyme inhibition assays)?
- Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, enzyme concentration) using Design of Experiments (DoE) principles. Apply statistical tools (e.g., ANOVA) to isolate confounding variables. Cross-reference results with structural analogs (e.g., 2-methyl derivatives) to identify structure-activity relationships (SARs) .
Q. How can membrane separation technologies improve purification scalability for this compound?
- Methodological Answer : Optimize nanofiltration membranes (e.g., polyamide-based) to retain high-molecular-weight byproducts while allowing the target compound (MW ~150 g/mol) to permeate. Use dead-end filtration experiments to determine transmembrane pressure and flux thresholds .
Methodological Frameworks
Integrating theoretical and experimental data for mechanistic insights :
- Combine quantum mechanical calculations (e.g., Natural Bond Orbital analysis) with kinetic isotope effects (KIEs) to elucidate electronic influences on reactivity .
Designing stability studies for long-term storage :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
